molecular formula C12H18N2O B1276025 1-(4-Morpholin-4-yl-phenyl)-ethylamine CAS No. 728024-36-0

1-(4-Morpholin-4-yl-phenyl)-ethylamine

Cat. No.: B1276025
CAS No.: 728024-36-0
M. Wt: 206.28 g/mol
InChI Key: NQOHGGYEBXCWJV-UHFFFAOYSA-N
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Description

1-(4-Morpholin-4-yl-phenyl)-ethylamine is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Morpholin-4-yl-phenyl)-ethylamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-morpholinophenylacetonitrile with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholin-4-yl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the morpholine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols) under various conditions depending on the desired substitution.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl or morpholine derivatives.

Scientific Research Applications

1-(4-Morpholin-4-yl-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Morpholin-4-yl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Morpholin-4-yl-phenyl)-ethylamine can be compared with other similar compounds, such as:

    1-(4-Morpholin-4-yl-phenyl)-methanamine: Similar structure but with a methanamine group instead of an ethylamine chain.

    4-Morpholinoacetophenone: Contains a morpholine ring attached to an acetophenone group.

    1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol: Features a morpholine ring attached to a naphthalene derivative.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHGGYEBXCWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406723
Record name 1-(4-Morpholin-4-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728024-36-0
Record name 1-(4-Morpholin-4-yl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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